1-Benzyl-7-phenyl-1,4-diazepane
CAS No.: 220897-67-6
Cat. No.: VC3952934
Molecular Formula: C18H22N2
Molecular Weight: 266.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 220897-67-6 |
---|---|
Molecular Formula | C18H22N2 |
Molecular Weight | 266.4 g/mol |
IUPAC Name | 1-benzyl-7-phenyl-1,4-diazepane |
Standard InChI | InChI=1S/C18H22N2/c1-3-7-16(8-4-1)15-20-14-13-19-12-11-18(20)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |
Standard InChI Key | AABNTADXCUOWBH-UHFFFAOYSA-N |
SMILES | C1CNCCN(C1C2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES | C1CNCCN(C1C2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
1-Benzyl-7-phenyl-1,4-diazepane features a diazepane core (a seven-membered ring containing two nitrogen atoms) substituted with benzyl and phenyl groups at positions 1 and 7, respectively . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₂₂N₂ | |
Molecular Weight | 266.38 g/mol | |
Purity | ≥98% (HPLC) | |
Boiling Point | Not reported | – |
Density | 1.0–1.1 g/cm³ (estimated) |
The compound’s lipophilicity (LogP ≈ 2.18) suggests moderate membrane permeability, a critical factor in its biological activity.
Synthetic Analogues and Derivatives
Structural modifications, such as methyl or tert-butoxycarbonyl (Boc) substitutions, alter its pharmacological profile:
-
1-Benzyl-7-methyl-1,4-diazepane (CAS 1266843-37-1): Reduced molecular weight (204.31 g/mol) and higher volatility (b.p. 296°C) .
-
1-Boc-7-phenyl-1,4-diazepane (CAS 220898-23-7): A protected derivative with improved solubility in organic solvents .
Synthesis and Structural Elucidation
One-Pot Catalytic Synthesis
A novel method for synthesizing 1,4-benzodiazepine derivatives involves a cascade reaction using o-nitrobenzoic N-allylamides, molybdenyl acetylacetonate, and copper(II) trifluoromethanesulfonate . Key steps include:
-
Nitrene Formation: Catalyzed by Mo(acac)₂, generating reactive intermediates.
-
C–H Insertion and Rearrangement: Copper-mediated cyclization forms the diazepane core.
-
C–N Bond Formation: Triphenylphosphine facilitates ring closure .
This method achieves yields up to 90% and accommodates diverse substituents, making it scalable for 1-benzyl-7-phenyl-1,4-diazepane production .
Alternative Routes
-
Reductive Amination: LiAlH₄ reduction of diazepanedione precursors yields chiral variants like (R)-1-benzyl-5-methyl-1,4-diazepane (97.5% yield) .
-
Multicomponent Reactions: Ugi-four-component reactions enable rapid diversification of the diazepane scaffold .
Biological Activity and Mechanisms
Calcium Channel Modulation
Chiral analogues like (5R)-1-benzyl-5-methyl-1,4-diazepane exhibit calcium channel blockade (IC₅₀ = 2.1 µM), showing promise in rodent models of epilepsy .
Applications and Future Directions
Antimicrobial Adjuvants
Combining 1-benzyl-7-phenyl-1,4-diazepane with fluoroquinolones could revive obsolete antibiotics against multidrug-resistant pathogens .
Neurological Therapeutics
Structural optimization may yield selective T-type calcium channel inhibitors for epilepsy and neuropathic pain .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume